1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a tetrahydroisoquinoline derivative, which is notable for its biological activity, particularly in relation to opioid receptors. The compound's molecular formula is , and it has a molecular weight of approximately 275.39 g/mol .
This compound can be sourced from various chemical suppliers and databases, including Chemsrc and PubChem. It falls under the category of isoquinoline derivatives, which are known for their diverse pharmacological properties. Isoquinoline compounds often exhibit activity against various biological targets, making them significant in drug discovery and development .
The synthesis of 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide typically involves several key steps:
The molecular structure of 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide features a tetrahydroisoquinoline core with a carboxamide functional group attached to the nitrogen atom. The diethylaminoethyl substituent enhances its solubility and biological activity.
The compound can undergo various chemical reactions typical of amides and isoquinolines:
The mechanism of action for 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide primarily involves its interaction with opioid receptors in the central nervous system. This compound has been studied for its potential as a selective kappa-opioid receptor agonist, which may lead to analgesic effects without the side effects commonly associated with mu-opioid receptor activation.
The physical properties of 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in both the isoquinoline ring and the diethylamino substituent .
This compound has potential applications in various fields:
Tetrahydroisoquinoline (TIQ) derivatives represent a privileged scaffold in medicinal chemistry, dating to the early 20th century with the isolation of naturally occurring alkaloids like salsolinol and noscapine. These nitrogen-containing heterocycles gained prominence due to their structural resemblance to endogenous neurotransmitters, enabling interactions with diverse biological targets. The unsubstituted TIQ core emerged as a versatile pharmacophore, but the strategic incorporation of substituents—particularly at the C-3 position—unlocked targeted bioactivity. The specific compound 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide (CAS 32421-50-4) exemplifies this evolution, arising from systematic efforts to optimize receptor affinity and metabolic stability in synthetic analogs [1]. Early pharmacological interest focused on their potential cardiovascular effects, but later research revealed broader applications, including neuroregulation and analgesia, cementing their status as a cornerstone of rational drug design.
The bioactivity of this compound hinges critically on its N-(2-diethylaminoethyl)carboxamide side chain appended to the C-3 position of the tetrahydroisoquinoline core. This substituent introduces three key elements:
The structural features of this TIQ carboxamide render it uniquely suited for modulating neurotransmitter pathways, particularly tachykinin and opioid systems. Tachykinins (e.g., substance P) signal through neurokinin receptors (NK1, NK2, NK3), implicated in pain, inflammation, emesis, and mood disorders. The compound’s basic nitrogen and aromatic core mimic key pharmacophores of peptide tachykinins, allowing competitive antagonism [2]. Concurrently, the scaffold’s rigidity and aromaticity parallel endogenous opioid peptides, enabling activity at kappa opioid receptors (KOR). KOR antagonism holds therapeutic potential for depression, anxiety, and substance abuse—conditions where dynorphin/KOR pathways are dysregulated [4]. The dual targeting potential exemplifies polypharmacology, where a single molecule modulates multiple, clinically relevant pathways to achieve synergistic effects.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: